molecular formula C17H14O5S B2558376 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate CAS No. 869341-33-3

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate

Cat. No. B2558376
CAS RN: 869341-33-3
M. Wt: 330.35
InChI Key: SXIXKXYANFFFCD-UHFFFAOYSA-N
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Description

“4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin heterocycles has been considered for many organic and pharmaceutical chemists . This is due to their highly valuable biological and pharmaceutical properties . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .

Scientific Research Applications

Multicomponent Reactions

This compound can be used in multicomponent reactions, which are reactions that involve the formation of multiple bonds in a single operation . These reactions are a promising tool for the creation of diverse molecular structures with enhanced efficiency, reduced waste, and high atom economy .

Organic Synthesis

The compound is a derivative of 4-hydroxycoumarin, which is a scaffold for various biologically active compounds. The methoxy group and the methanesulfonate moiety suggest potential modifications that could impact the molecule’s physical, chemical, and biological properties.

Antimicrobial Activity

The compound could potentially have antimicrobial activity. The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Anticancer Activity

Coumarin-based derivatives, like this compound, are important structural scaffolds for the synthesis of potential biologically active compounds with different pharmacological applications . They continue to be designed and synthesized because of their remarkable biological properties, including anticancer activity .

Anticonvulsant Activity

Coumarin-based derivatives have also been reported to have anticonvulsant activity . This suggests that “4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate” could potentially be used in the development of new anticonvulsant drugs .

Fluorescence Sensors

Coumarins with an intramolecular charge transfer character have also been investigated for fluorescence sensors . This suggests that the compound could potentially be used in the development of new fluorescence sensors .

properties

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-6-yl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5S/c1-11-14-10-13(22-23(2,19)20)8-9-15(14)21-17(18)16(11)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIXKXYANFFFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate

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